NO Release Inhibition in Macrophage Model
In a direct head-to-head comparison within the same study, 12-Hydroxymyricanone (Compound 8) demonstrated superior inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-activated macrophages compared to its closest structural analogs. The compound inhibited NO release with an IC50 value of 30.19 μM, outperforming alnusonol (Compound 9; IC50 = 46.18 μM) and myricananin C (IC50 = 64.51 μM) [1][2]. This demonstrates a quantifiable advantage in potency for this specific anti-inflammatory mechanism.
| Evidence Dimension | Inhibition of Nitric Oxide (NO) Release |
|---|---|
| Target Compound Data | IC50 = 30.19 μM |
| Comparator Or Baseline | Alnusonol (IC50 = 46.18 μM); Myricananin C (IC50 = 64.51 μM) |
| Quantified Difference | 52.9% more potent than alnusonol; 113.7% more potent than myricananin C |
| Conditions | LPS-activated RAW264.7 macrophages |
Why This Matters
This superior potency in a well-validated in vitro model of inflammation provides a clear rationale for selecting 12-Hydroxymyricanone over other diarylheptanoids for NO-release inhibition studies.
- [1] Wang, J., et al. (2008). Cyclic diarylheptanoids from Myrica nana inhibiting nitric oxide release. Bioorganic & Medicinal Chemistry, 16(18), 8510-8515. View Source
- [2] Table 3. Molecules 2018, 23(12), 3107. View Source
